molecular formula C8H6BrFO2 B1343119 3-(Bromomethyl)-4-fluorobenzoic acid CAS No. 89540-20-5

3-(Bromomethyl)-4-fluorobenzoic acid

Cat. No.: B1343119
CAS No.: 89540-20-5
M. Wt: 233.03 g/mol
InChI Key: UHKFCEMXGKVBIC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid typically involves the bromination of 4-fluorotoluene followed by carboxylation. The process can be summarized as follows:

    Bromination: 4-Fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

    Carboxylation: The resulting 3-(Bromomethyl)-4-fluorotoluene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of 3-(Carboxymethyl)-4-fluorobenzoic acid or 3-(Formyl)-4-fluorobenzoic acid.

    Reduction: Formation of 3-Methyl-4-fluorobenzoic acid.

Scientific Research Applications

3-(Bromomethyl)-4-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

  • 3-(Bromomethyl)benzoic acid
  • 4-Fluorobenzoic acid
  • 3-(Chloromethyl)-4-fluorobenzoic acid

Comparison:

  • 3-(Bromomethyl)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
  • 4-Fluorobenzoic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
  • 3-(Chloromethyl)-4-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

Uniqueness: 3-(Bromomethyl)-4-fluorobenzoic acid is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-(bromomethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFCEMXGKVBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603754
Record name 3-(Bromomethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89540-20-5
Record name 3-(Bromomethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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